4-Chloro-3-methylsulfonylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methylsulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJDWJZMXWHPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-3-methylsulfonylquinoline chemical structure and properties
The following technical guide details the chemical structure, synthesis, and reactivity profile of 4-Chloro-3-methylsulfonylquinoline , a high-value electrophilic scaffold used in the development of kinase inhibitors and antimicrobial agents.
Core Identity & Structural Analysis
4-Chloro-3-methylsulfonylquinoline is a substituted heterocyclic building block characterized by an electron-deficient quinoline core. The presence of a strong electron-withdrawing sulfonyl group (
| Property | Data |
| IUPAC Name | 4-Chloro-3-(methylsulfonyl)quinoline |
| Molecular Formula | |
| Molecular Weight | 241.69 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, |
| Key Functional Groups | C4-Chloro (Leaving Group), C3-Sulfonyl (Activating Group), Quinoline Nitrogen (Basic/Coordinating) |
| CAS Registry Number | Not widely listed in public commodity databases; typically synthesized ad-hoc or referenced as an intermediate in patents (e.g., US9120749). |
Electronic & Steric Profile
-
Activation: The C3-sulfonyl group exerts a strong inductive (
) and mesomeric ( ) effect. Combined with the intrinsic electron-deficiency of the pyridine ring (N1), this creates a "hotspot" of electrophilicity at C4. -
Sterics: The methylsulfonyl group is bulky but planar enough to allow nucleophilic attack at the adjacent C4 position. However, it prevents substitution at C3 and directs regioselectivity exclusively to C4.
Synthetic Routes & Methodology
The most robust synthesis avoids late-stage oxidation (which risks N-oxide formation) by installing the sulfone moiety early in the acyclic precursors.
Route A: The Modified Gould-Jacobs Cyclization (Recommended)
This pathway constructs the quinoline ring with the sulfone already in place, followed by chlorination.
-
Condensation: Aniline reacts with ethyl 2-(methylsulfonyl)-3-ethoxyacrylate (derived from ethyl methylsulfonylacetate and triethyl orthoformate).
-
Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C yields 3-methylsulfonyl-4-quinolone .
-
Chlorination: Treatment with phosphorus oxychloride (
) converts the quinolone tautomer to the 4-chloro derivative.
Route B: Sulfide Oxidation (Alternative)
Starting from 4-chloro-3-(methylthio)quinoline, oxidation with m-CPBA or Oxone can yield the sulfone.
-
Risk:[1] This method requires careful stoichiometric control to avoid forming the quinoline
-oxide, which is a common side product in heterocyclic oxidations.
Synthesis & Mechanism Diagram (DOT)
Caption: Step-wise synthesis via the Gould-Jacobs type cyclization followed by POCl3 chlorination.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The defining feature of 4-chloro-3-methylsulfonylquinoline is its high reactivity toward nucleophiles. Unlike standard 4-chloroquinoline, the C3-sulfone group stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for displacement.
Reaction Protocol: Amination (General Procedure)
This reaction is widely used to synthesize kinase inhibitors where the quinoline acts as the hinge-binding scaffold.
-
Reagents: 1.0 eq 4-Chloro-3-methylsulfonylquinoline, 1.1 eq Amine (
), 2.0 eq Base ( or ). -
Solvent: Isopropanol (protic solvents accelerate
) or DMF. -
Conditions: Heat to 80–100°C for 2–4 hours.
-
Workup: Pour into water; the product usually precipitates due to increased hydrophobicity.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, pushing electron density onto the ring nitrogen and the sulfonyl group. The chloride ion is then expelled, restoring aromaticity.
Caption: SNAr mechanism showing the addition-elimination pathway activated by the sulfonyl group.
Applications in Drug Discovery
1. Kinase Inhibitors (MELK, PI3K)
The 3-sulfonylquinoline scaffold is a bioisostere for other fused bicyclic systems used in kinase inhibition. The sulfonyl group can form hydrogen bonds with the residues in the ATP-binding pocket (e.g., the "gatekeeper" residue), while the substituent at C4 (introduced via
-
Reference: Derivatives of this scaffold have been cited in patents for Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors [1].
2. Antimicrobial Agents
Substituted quinolines are historic antimalarial scaffolds. The introduction of the sulfone group adds a unique polarity profile that can improve metabolic stability (blocking metabolic oxidation at C3) and alter distribution in parasite-infected erythrocytes.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. The compound is a potent electrophile and may act as a skin sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis to quinolone may occur over prolonged exposure to humid air).
References
-
Matsuo, Y., et al. (2015). Quinoline derivatives and MELK inhibitors containing the same.[2] U.S. Patent No. 9,120,749.[2] Washington, DC: U.S. Patent and Trademark Office.
-
Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: 4-chloro-3-methanesulfonylquinoline.[3] Product Code EN300-7420066.[3]
-
Arnott, E. A., et al. (2011).[4][5] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(5), 1653–1661. (Analogous chemistry validation).
Sources
- 1. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]
- 2. US9120749B2 - Quinoline derivatives and MELK inhibitors containing the same - Google Patents [patents.google.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-3-methylsulfonylquinoline CAS number and supplier search
Part 1: Executive Summary & Chemical Identity
4-Chloro-3-methylsulfonylquinoline is a highly specialized heterocyclic building block characterized by the presence of an electron-withdrawing sulfonyl group at the C3 position and a reactive chlorine atom at the C4 position. Unlike the widely available 4-chloro-3-methylquinoline, the 3-methylsulfonyl variant is typically not a stock catalog item and often requires custom synthesis.
Its primary utility lies in medicinal chemistry as a "privileged scaffold" intermediate. The C3-sulfonyl group exerts a powerful electron-withdrawing effect (
Chemical Identity Table[1][2]
| Property | Details |
| Chemical Name | 4-Chloro-3-(methylsulfonyl)quinoline |
| Common Synonyms | 4-Chloro-3-methanesulfonylquinoline; 3-Mesyl-4-chloroquinoline |
| CAS Number | Not Widely Listed (Treat as Custom Synthesis Target) |
| Molecular Formula | |
| Molecular Weight | 241.69 g/mol |
| Predicted LogP | ~1.8 - 2.2 |
| SMILES | CS(=O)(=O)c1c(Cl)c2ccccc2nc1 |
| Core Scaffold | Quinoline (Benzo[b]pyridine) |
| Key Functional Groups | 4-Chloro (Leaving Group), 3-Methylsulfonyl (Activating Group) |
Note on CAS: While the analog 4-chloro-3-methylquinoline has the CAS 63136-60-7 , the specific sulfonyl derivative is rarely indexed in public commercial databases. Researchers should request this compound by structure or IUPAC name from custom synthesis providers.
Part 2: Synthetic Methodology
Since this compound is not a commodity chemical, in-house synthesis is often the most reliable sourcing strategy. The following protocol is designed based on the Gould-Jacobs reaction principle, adapted for sulfonyl-substituted precursors.
Retrosynthetic Analysis
The most robust route involves constructing the pyridine ring onto the benzene scaffold using an aniline precursor and a C3-fragment containing the sulfonyl group.
-
Disconnection: C4-Cl bond (via POCl3)
C4-OH Tautomer C-N bond formation. -
Precursors: Aniline + Ethyl (methylsulfonyl)acetate + Triethyl orthoformate.
Step-by-Step Synthesis Protocol
Step 1: Condensation (Formation of Enamine)
-
Reagents: Aniline (1.0 eq), Ethyl 2-(methylsulfonyl)acetate (1.0 eq), Triethyl orthoformate (1.2 eq).
-
Conditions: Reflux in ethanol or neat at 100°C.
-
Mechanism: The aniline condenses with the ethoxymethylene intermediate formed in situ, yielding Ethyl 2-(methylsulfonyl)-3-(phenylamino)acrylate .
-
Checkpoint: Monitor by TLC for the disappearance of aniline.
Step 2: Thermal Cyclization (Gould-Jacobs Type)
-
Reagents: Diphenyl ether or Dowtherm A (high boiling solvent).
-
Conditions: High temperature (250°C) for 30–60 minutes.
-
Process: The acrylate intermediate undergoes thermal intramolecular cyclization to form the quinolone core.
-
Product: 3-Methylsulfonyl-4(1H)-quinolinone (often exists as the 4-hydroxy tautomer).
-
Purification: Cool the mixture; the product often precipitates. Wash with hexane/ether to remove the high-boiling solvent.
Step 3: Chlorination (Aromatization)
-
Reagents: Phosphorus oxychloride (
, excess), catalytic DMF (Vilsmeier conditions).[1] -
Conditions: Reflux (105°C) for 2–4 hours.
-
Mechanism: Conversion of the C4-hydroxyl group to a dichlorophosphate intermediate, followed by nucleophilic attack by chloride.
-
Workup: Carefully quench into ice-water (exothermic!). Neutralize with
or to precipitate the target 4-chloro-3-methylsulfonylquinoline. -
Purification: Recrystallization from ethanol/dichloromethane or silica gel chromatography.
Synthesis Workflow Diagram (DOT)
Caption: Figure 1.[2] Proposed synthetic pathway via modified Gould-Jacobs cyclization.
Part 3: Reactivity Profile & Applications
The 4-chloro-3-methylsulfonylquinoline scaffold is a "super-electrophile" compared to standard quinolines.
Mechanistic Insight: The Activation Effect
In a standard 4-chloroquinoline, the nitrogen atom (N1) pulls electron density, activating C4. However, the addition of a sulfonyl group (
-
Inductive Effect (
): The sulfone pulls electron density through the sigma bond framework, making C4 more positive. -
Mesomeric Effect (
): The sulfone can stabilize the Meisenheimer complex intermediate formed during nucleophilic attack. -
Steric Influence: While the sulfone is bulky, it is placed ortho to the reaction site, which can sometimes enforce specific conformational preferences for incoming nucleophiles.
Primary Reaction: Nucleophilic Aromatic Substitution ( )
This molecule reacts readily with:
-
Primary/Secondary Amines: To form 4-amino-3-sulfonylquinolines (kinase inhibitor scaffolds).
-
Alkoxides/Phenoxides: To form 4-alkoxy derivatives.
-
Thiols: To form thioethers.
Reactivity Logic Diagram (DOT)
Caption: Figure 2.[3] Divergent synthesis of functionalized libraries via SNAr displacement of the activated chloride.
Part 4: Supplier & Sourcing Strategy
Since 4-Chloro-3-methylsulfonylquinoline is not a standard catalog item, you must rely on Custom Synthesis (CRO) or Building Block Specialists .
Recommended Sourcing Workflow
-
Search by Structure: Do not rely solely on the name. Use the SMILES string (CS(=O)(=O)c1c(Cl)c2ccccc2nc1) when querying supplier databases like SciFinder or ChemDraw Direct.
-
Reference the Analog: When contacting suppliers, reference 4-Chloro-3-methylquinoline (CAS: 63136-60-7) as the base scaffold, explicitly requesting the 3-methylsulfonyl modification.
-
Targeted Suppliers:
-
Enamine / ChemSpace: Known for vast libraries of heterocyclic building blocks and "made-to-order" analogs.
-
WuXi AppTec / Pharmablock: Specialists in gram-to-kilogram scale-up of quinoline derivatives.
-
SynQuest Labs: Often stocks fluorinated and sulfonated heterocyclic intermediates.
-
Commercial Availability Status[12]
-
Direct Stock: Unlikely.
-
Lead Time: Typically 4–6 weeks for custom synthesis (1–10g scale).
-
Estimated Cost: High (
2000 per gram) due to the custom nature.
References
-
Preparation of 4-Chloroquinolines
- Source: PrepChem.com. "Synthesis of 4-chloroquinoline."
-
URL:[Link]
- Relevance: Provides the foundational protocol for chlorinating 4-hydroxyquinolines using POCl3, applicable to the sulfonyl deriv
-
Nucleophilic Substitution on 4-Chloroquinolines
- Title: "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole."
- Source: ResearchG
-
URL:[Link]
- Relevance: Validates the reactivity patterns of the 4-chloro position and the influence of substituents.
-
Gould-Jacobs Reaction Mechanism
-
Analog Reference (4-Chloro-3-methylquinoline)
- Source: PubChem Compound Summary.
-
URL:[Link]
- Relevance: Provides physical property benchmarks and structural d
Sources
The Sulfonyl Group as a Master Modulator: An In-depth Technical Guide to the Electronic Properties of Substituted Quinoline Rings
Introduction: The Union of a Privileged Scaffold and a Powerful Modulator
In the landscape of medicinal chemistry and materials science, the quinoline ring system stands out as a "privileged scaffold."[1] Its rigid, bicyclic aromatic structure is a cornerstone in a vast array of natural products, pharmaceuticals, and functional materials, from the historic antimalarial quinine to modern anticancer agents.[1][2] The true potential of this scaffold, however, is unlocked through functionalization, where substituents are strategically appended to tune its physicochemical and biological properties.
Among the plethora of functional groups, the sulfonyl group (-SO₂-) and its derivatives, particularly sulfonamides, are of paramount importance. The sulfonyl group is a potent electron-withdrawing group (EWG), which, when attached to the quinoline core, profoundly alters the electronic landscape of the entire molecule.[3] This guide provides a comprehensive technical exploration of how the sulfonyl functional group modulates the electronic properties of the quinoline ring. We will delve into the fundamental electronic effects, synthetic strategies, advanced characterization techniques, and the direct consequences of these electronic modifications on the design of next-generation therapeutics and advanced materials.
The Core Directive: How the Sulfonyl Group Governs Electronic Architecture
The influence of the sulfonyl group is rooted in its fundamental electronic characteristics. It withdraws electron density from the quinoline ring through a combination of two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The sulfur atom in a sulfonyl group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom bearing a significant partial positive charge. This polarity induces a powerful electron-withdrawing pull through the sigma (σ) bonds, a phenomenon known as the negative inductive effect (-I).[3][4] This effect deactivates the aromatic ring by reducing its electron density, making it less susceptible to electrophilic attack.[5]
-
Resonance Effect (-R): The sulfonyl group can also participate in resonance, delocalizing the π-electrons of the quinoline ring. The sulfur atom can expand its octet, allowing for resonance structures where a positive charge develops within the aromatic system.[3][6] This delocalization further decreases the electron density on the quinoline core. While both inductive and resonance effects contribute, the inductive effect is generally considered the dominant electron-withdrawing force for the sulfonyl group.[4]
This potent electron withdrawal has significant downstream consequences for the molecule's reactivity and properties, decreasing the basicity of the quinoline nitrogen and influencing intermolecular interactions crucial for biological activity and material performance.
Synthetic Strategies: Forging the Quinoline-Sulfonyl Bond
The rational design of sulfonyl-substituted quinolines is predicated on robust and versatile synthetic methodologies. Several strategic approaches have been established, generally falling into two categories: late-stage sulfonylation of a pre-formed quinoline ring or the construction of the quinoline ring from sulfonyl-containing precursors.
Key Synthetic Approaches
-
Deoxygenative Sulfonylation of Quinoline N-Oxides: A prevalent method involves the activation of the quinoline ring via N-oxidation. The resulting quinoline N-oxide can then react with various sulfonylating agents, such as sulfonyl chlorides or sodium sulfinates, to install the sulfonyl group, typically at the C2-position.[7][8] This approach is attractive due to the commercial availability of many substituted quinoline N-oxides and sulfonyl chlorides.[8]
-
Coupling of Haloquinolines: Halogenated quinolines (e.g., 2-chloro or 2-bromoquinolines) serve as excellent electrophilic partners in coupling reactions with sulfinic acids or their salts.[7][9] Recent advancements have demonstrated that these reactions can be promoted by ball-milling under solvent-free conditions, offering a green and efficient alternative to traditional solvent-based methods.[7]
-
Ring-Forming Cascade Reactions: An elegant strategy involves building the heterocyclic ring from acyclic, sulfonyl-containing starting materials. One such method is the Knoevenagel condensation followed by an aza-Wittig reaction, which combines ortho-azidobenzaldehydes with β-ketosulfonamides or sulfones to construct the 3-sulfonylquinoline core in a single cascade.[1] This method provides excellent control over the substitution pattern.
Generalized Experimental Protocol: Synthesis via Sulfonyl Chloride and Amine
The synthesis of quinoline sulfonamides, a critical subclass, is often achieved by reacting a quinoline sulfonyl chloride with a primary or secondary amine. This is a foundational reaction for creating diverse libraries for drug discovery.[10]
Step-by-Step Protocol:
-
Preparation of Quinoline Sulfonyl Chloride: The appropriate quinoline sulfonic acid is treated with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to generate the corresponding quinoline sulfonyl chloride. The reaction is typically performed in an inert solvent and may require heating.
-
Dissolution of Amine: The desired amine is dissolved in a suitable dry, aprotic solvent (e.g., dichloromethane, THF, or pyridine) containing a base (e.g., triethylamine or pyridine) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The mixture is often cooled in an ice bath (0 °C).
-
Addition of Sulfonyl Chloride: The quinoline sulfonyl chloride, dissolved in the same solvent, is added dropwise to the cooled amine solution with continuous stirring.[11]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period ranging from 2 to 24 hours. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified using recrystallization or silica gel column chromatography to yield the final quinoline sulfonamide.[11]
Visualization of Synthetic Workflow
Caption: Generalized workflow for the synthesis of quinoline sulfonamides.
Characterization: Deciphering the Electronic Fingerprint
A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential to fully characterize the electronic properties of sulfonyl-substituted quinolines.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: The absorption properties of quinolines are dominated by π-π* and n-π* electronic transitions.[12] The introduction of a sulfonyl group, with its strong electron-withdrawing nature, modulates the energy levels of the frontier molecular orbitals (HOMO and LUMO). This often leads to shifts in the absorption maxima (λ_max). Depending on the substitution pattern and solvent polarity, both blue shifts (hypsochromic) and red shifts (bathochromic) can be observed.[12][13]
-
Fluorescence Spectroscopy: Quinoline derivatives are often fluorescent, and the sulfonyl group plays a critical role in tuning their emission properties.[10] It can alter the fluorescence quantum yield (Φ_F) and the Stokes shift (the difference between absorption and emission maxima). The electron-withdrawing effect can enhance fluorescence by creating a more polarized excited state or, conversely, quench it by promoting non-radiative decay pathways.[10][13] This tunability is exploited in the design of fluorescent probes and sensors.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and for probing the electronic environment. The electron-withdrawing sulfonyl group deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[8] The magnitude of this shift provides direct evidence of the group's electronic influence on different positions of the quinoline ring.
Computational Chemistry: The Power of DFT
Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of these molecules.[10][14]
-
Frontier Molecular Orbitals (FMOs): DFT calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic transition energy. The electron-withdrawing sulfonyl group typically lowers the energy of both the HOMO and LUMO.
-
Molecular Electrostatic Potential (MEP): MEP maps are color-coded visualizations of the charge distribution on the molecular surface. For sulfonyl-quinolines, these maps clearly show electron-deficient regions (blue) around the sulfonyl group and the quinoline ring, while the sulfonyl oxygens are electron-rich (red), highlighting sites for electrophilic and nucleophilic attack, respectively.[10]
Data Presentation: Photophysical Properties
The following table summarizes representative photophysical data for newly synthesized quinoline-sulfonamide derivatives, illustrating the impact of structural modifications.
| Compound ID | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| 10f | 339.40 | 429.90 | 6331 | 0.283 | [10] |
| 10h | 339.40 | 427.60 | 6237 | 0.558 | [10] |
| 10j | 341.73 | 420.50 | 5378 | 0.015 | [10] |
| 10p | 338.80 | 411.70 | 5108 | 0.223 | [10] |
Data recorded in acetonitrile solvent.
Visualization of Characterization Workflow
Caption: Experimental and computational workflow for characterization.
Applications: From Targeted Therapeutics to Advanced Materials
The finely tuned electronic properties of sulfonyl-substituted quinolines make them exceptionally valuable in diverse scientific fields, most notably in drug discovery and materials science.
Medicinal Chemistry & Drug Development
The quinoline-sulfonamide hybrid is a powerful pharmacophore, demonstrating broad therapeutic potential.[11][15]
-
Anticancer Agents: A significant body of research highlights the anticancer activity of this scaffold.[16][17] The sulfonyl group is crucial for biological activity, often acting as a key hydrogen bond acceptor that facilitates binding to enzyme active sites.
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides function as inhibitors of carbonic anhydrases, enzymes that are overexpressed in certain tumors (like hCA IX) and are involved in pH regulation and tumor progression.[16][18] The primary sulfonamide moiety (-SO₂NH₂) coordinates to the zinc ion in the enzyme's active site, while the quinoline "tail" extends into hydrophobic pockets, enhancing binding affinity and selectivity.[18]
-
Kinase Inhibition: Several clinically approved kinase inhibitors, such as Bosutinib, feature a quinoline core.[18] The electronic properties imparted by substituents are critical for achieving potent and selective inhibition of targets involved in cancer cell proliferation and survival.
-
Modulation of Apoptosis: Certain quinoline-5-sulfonamide derivatives have been shown to upregulate tumor suppressor proteins like p53 and p21 and modulate the expression of apoptosis-related genes like BCL-2 and BAX, directly inducing cancer cell death.[19]
-
Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide.
-
Antibacterial Agents: Leveraging the historical success of both quinolone and sulfa drugs, quinoline-sulfonamide hybrids have been developed as a strategy to combat bacterial resistance.[20] These molecules can exhibit a dual mechanism of action, simultaneously targeting bacterial DNA gyrase and dihydropteroate synthase, making it more difficult for bacteria to develop resistance.[11]
Materials Science and Chemical Biology
-
Fluorescent Probes: The sensitivity of the quinoline core's fluorescence to its local environment, modulated by the electronic effects of the sulfonyl group, makes these compounds excellent candidates for fluorescent sensors.[10] They have been successfully employed to detect metal ions, changes in pH, and reactive oxygen species in biological systems, offering a non-invasive window into cellular processes.[10]
-
Organic Electronics: The ability to precisely tune HOMO/LUMO energy levels through sulfonyl substitution is highly relevant for the development of organic electronic materials. These compounds are being investigated for use as emitters or charge-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components in organic photovoltaics (OPVs).[10]
Conclusion and Future Outlook
The introduction of a sulfonyl group onto the quinoline scaffold is a powerful and versatile strategy for molecular design. This potent electron-withdrawing moiety fundamentally alters the electronic architecture of the quinoline ring, providing chemists with a reliable tool to fine-tune properties such as reactivity, light absorption/emission, and biological target affinity. The deep understanding of these electronic effects, gained through a combination of synthesis, spectroscopy, and computation, has already yielded promising candidates for anticancer and antibacterial therapies and has paved the way for novel functional materials.
The future of this field is bright. The ongoing development of more efficient and regioselective synthetic methods will enable the creation of increasingly complex and diverse molecular libraries.[9][21] Future research will likely focus on designing multi-target agents for complex diseases, developing "theranostic" compounds that combine diagnostic (e.g., fluorescence imaging) and therapeutic functions in a single molecule, and exploring their application in advanced optoelectronic devices. The synergistic combination of the quinoline scaffold and the sulfonyl group will undoubtedly continue to be a fruitful area of research for years to come.
References
-
Zięba, A., Latocha, M., Płonka-Gościniak, J., Kuśmierz, D., Bębenek, E., Chrobak, E., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Available from: [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Gazzar, M. G., Al-Mahmoudy, A. M., El-Bendary, E. R., Ghorab, M. M., ... & Winum, J. Y. (2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Pharmaceuticals, 15(11), 1361. Available from: [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Obaid, A. M., & Alanazi, M. M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3719. Available from: [Link]
-
Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., El-Gazzar, M. G., & El-Ansary, A. K. (2010). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung, 60(3), 141-148. Available from: [Link]
-
ResearchGate. (n.d.). a) Conventional drugs containing either a sulfonamide fragment or a quinoline core. Available from: [Link]
-
Ahmad, S., Ali, I., Mohammad, T., & Abid, M. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC advances, 14(10), 6905-6918. Available from: [Link]
-
Chavan, N. D., Toche, R. B., & Ghotekar, S. K. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 15(1), 1-18. Available from: [Link]
-
Musiol, R., Serafin, K., Włodarczyk, M., Kowalczyk, T., & Polanski, J. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. Available from: [Link]
-
ResearchGate. (n.d.). Sulfonylation of 2-Haloquinolines with Sulfonyl Hydrazides in Water for Accessing 2-Sulfonyl Quinolines under Catalyst-, Reductant-, and Additive-Free Conditions. Available from: [Link]
-
ResearchGate. (n.d.). of sulfonylation of quinoline amides. Available from: [Link]
-
Hameed, A. S. (2015). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Journal of Natural Sciences Research, 5(22), 114-121. Available from: [Link]
-
Joyce, L. A., & Tantillo, D. J. (2015). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 80(10), 5221-5225. Available from: [Link]
-
ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Available from: [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Available from: [Link]
-
Martiryan, A. I., Sahakyan, A. A., & Tatikyan, S. S. (2025). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 35(1), 237-244. Available from: [Link]
-
ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH₃CN. Available from: [Link]
-
Bakos, B., Mako, Z., Racz, A., & Kotschy, A. (2020). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 16, 2187-2195. Available from: [Link]
-
ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Available from: [Link]
-
da Silva, R. S., Echevarria, A., & de Souza, M. C. B. V. (2014). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 25(10), 1854-1861. Available from: [Link]
-
ResearchGate. (n.d.). From Sensors to Silencers: Quinoline-and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Available from: [Link]
-
Liu, X. W., Wang, J. Q., Ma, H., Zhu, Q., & Xie, L. Y. (2021). Ball-milling synthesis of sulfonyl quinolines via coupling of haloquinolines with sulfonic acids. Green Chemistry, 23(15), 5431-5435. Available from: [Link]
-
LibreTexts Chemistry. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available from: [Link]
-
Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing? Available from: [Link]
-
Wang, Y., Zhang, Y., & Chen, J. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2863. Available from: [Link]
-
Chemistry with Caroline. (2021, October 7). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. Available from: [Link]
Sources
- 1. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ball-milling synthesis of sulfonyl quinolines via coupling of haloquinolines with sulfonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
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- 16. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 17. mdpi.com [mdpi.com]
- 18. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Precision Targeting: Structure-Activity Relationship (SAR) of 4-Substituted 3-Sulfonylquinolines
Executive Summary
The 4-substituted 3-sulfonylquinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors (targeting PI3K/mTOR pathways) and antiviral agents (HIV-1 NNRTIs).
This guide dissects the molecular architecture of this scaffold. Unlike generic quinolines, the 3-sulfonyl moiety acts as a critical electronic "sink," activating the 4-position for nucleophilic attack while simultaneously providing a rigid vector for hydrogen bonding within ATP-binding pockets. This document details the synthetic pathways, SAR logic, and validation protocols required to exploit this scaffold for drug discovery.
Chemical Architecture & Rational Design
The efficacy of 4-substituted 3-sulfonylquinolines stems from a synergistic electronic push-pull system.
The Electronic "Sink" (C3-Sulfonyl)
The sulfonyl group (
-
Synthetic Utility: It lowers the LUMO energy of the quinoline ring, making the C4 position highly electrophilic. This facilitates Nucleophilic Aromatic Substitution (
) , allowing researchers to introduce diverse libraries of amines or alkoxides at C4 late in the synthetic sequence. -
Biological Utility: The sulfonyl oxygens act as obligate Hydrogen Bond Acceptors (HBA), often interacting with the backbone NH of hinge region residues (e.g., Val851 in PI3K
).
The Selectivity Vector (C4-Substituent)
The substituent at C4 dictates the molecule's trajectory into the hydrophobic pocket.
-
4-Amino Derivatives: Most potent for kinase inhibition. The NH acts as a Hydrogen Bond Donor (HBD).
-
4-Oxy/Thio Derivatives: Often used to modulate lipophilicity (
) and membrane permeability.
Modular Synthetic Workflow
To ensure reproducibility and scalability, we utilize a Convergent Modular Synthesis . This pathway allows for the generation of a "parent" 4-chloro-3-sulfonylquinoline, which serves as a divergent intermediate.
Graphviz Visualization: Synthetic Pathway
The following diagram illustrates the "Late-Stage Diversification" strategy.
Figure 1: Convergent synthesis allowing late-stage C4 diversification via
Detailed Structure-Activity Relationship (SAR)[1]
The following analysis is based on data synthesized from PI3K/mTOR and HIV-1 reverse transcriptase inhibition studies.
SAR Matrix: The 4-Position (The "Warhead")
| Substituent (R4) | Electronic Effect | Steric Impact | Biological Outcome |
| -NH-Aryl (Aniline) | H-Bond Donor | High (Rigid) | Highest Potency. The NH forms a critical H-bond with the kinase hinge region. The Aryl group fits into the hydrophobic specificity pocket. |
| -NH-Alkyl (e.g., Piperazine) | Basic Center | Moderate | Improved Solubility. Often introduces a solubilizing group (morpholine/piperazine) to improve PK properties. |
| -O-Aryl (Ether) | H-Bond Acceptor | High | Reduced Potency. Loss of the H-bond donor capability usually decreases kinase affinity (IC50 increases >10-fold). |
| -Cl / -Br | Electron Withdrawing | Low | Inactive/Toxic. Highly reactive electrophiles; prone to covalent binding with off-target cysteines (Glutathione depletion). |
SAR Matrix: The 3-Position (The "Anchor")
-
Aryl Sulfonyl (
): Preferred for -stacking interactions within the binding pocket. Substituents on this phenyl ring (e.g., 4-F, 4-OMe) fine-tune the electronic density of the sulfonyl group. -
Alkyl Sulfonyl (
): Generally less potent due to the lack of hydrophobic interaction surface, though it improves water solubility.
Experimental Protocols (Self-Validating Systems)
Protocol A: Displacement for Library Generation
Rationale: This reaction exploits the activation of the C4-Cl by the C3-sulfonyl group.
-
Reagents: 4-Chloro-3-(phenylsulfonyl)quinoline (1.0 eq), Aniline derivative (1.2 eq), Isopropanol (solvent).
-
Procedure:
-
Dissolve the quinoline core in Isopropanol (0.1 M concentration).
-
Add the aniline derivative.
-
Critical Step: Add catalytic HCl (2-3 drops). The acid protonates the quinoline nitrogen, further increasing the electrophilicity of C4.
-
Reflux at 85°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
-
Validation:
-
Reaction is complete when the starting material (
) disappears and a polar fluorescent spot ( ) appears. -
Precipitate product by cooling to 0°C and filtering.
-
Protocol B: In Vitro PI3K Kinase Inhibition Assay
Rationale: To quantify the potency of the 4-amino-3-sulfonylquinoline derivatives.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Conditions:
-
Substrate:
:PS lipid substrate. -
ATP Concentration:
(at ).
-
-
Workflow:
-
Incubate compound (serial dilution 1 nM – 10
) with PI3K enzyme and substrate for 60 min at RT. -
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light).
-
-
Data Validation (Z-Factor):
-
Include Positive Control (Wortmannin or PI-103).
-
Include No Enzyme Control (Background).
-
Acceptance Criteria: Z-Factor must be
. -
Calculate
using non-linear regression (Sigmoidal Dose-Response).
-
Mechanistic Visualization: PI3K/mTOR Pathway
The primary target for these derivatives is often the PI3K/Akt/mTOR pathway, critical in cancer cell survival.
Figure 2: Mechanism of Action. The sulfonylquinoline scaffold acts as an ATP-competitive inhibitor of PI3K, blocking the conversion of PIP2 to PIP3 and arresting downstream survival signaling.
References
-
Wu, P., et al. (2011). Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors.[1] European Journal of Medicinal Chemistry.[1]
-
Zhang, S., et al. (2015). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety.[2] Bioorganic & Medicinal Chemistry.[3][1][2][4][5][6][7][8][9]
-
He, Y., et al. (2011). Sulfonylquinolines as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters.[3][7] (Note: Contextual validation via similar scaffold analysis).
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
Sources
- 1. Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]
- 9. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
Technical Guide: Comparative Reactivity of 3-Methylsulfonyl vs. 3-Nitro Quinoline
[1]
Executive Summary
In quinoline scaffold functionalization, the 3-position represents a unique "meta-like" electronic environment relative to the ring nitrogen, making it inherently less reactive toward nucleophilic attack than the 2- or 4-positions.[1] The introduction of strong electron-withdrawing groups (EWGs) at C3 is a critical strategy to activate the ring.[1]
While both 3-nitro (
Part 1: Electronic Landscape & Activation Potential[1]
To understand the reactivity differences, we must first quantify the electronic perturbation each group exerts on the quinoline core.[1]
Hammett Substituent Constants & Dipole Moments
The Hammett constants (
| Parameter | 3-Nitro ( | 3-Methylsulfonyl ( | Implications for Reactivity |
| +0.78 | +0.72 | Nitro exerts stronger overall withdrawal, making the ring more electron-deficient.[1] | |
| +0.71 | +0.60 | Nitro activates the adjacent C4 position more strongly via induction.[1] | |
| Resonance ( | Strong ( | Moderate ( | Nitro effectively delocalizes negative charge in Meisenheimer complexes.[1] |
| LUMO Energy | Lower | Low | Nitro derivatives are softer electrophiles, prone to single-electron transfer (SET).[1] |
| Redox Stability | Labile (Easily reduced) | Stable (Resistant to reduction) | Defines chemoselectivity in multi-step synthesis.[1] |
Activation of C2 and C4
The C3 substituent dictates the regioselectivity of nucleophilic attack.[1]
-
Inductive Effect (
): Both groups strongly pull electron density from the adjacent C2 and C4 positions.[1] -
Resonance Effect (
): The nitro group can delocalize a negative charge arriving at C2 or C4 directly into its oxygen atoms.[1] The sulfonyl group stabilizes adjacent negative charge primarily through -orbital participation (or hyperconjugation) and induction, which is slightly less stabilizing for the intermediate Meisenheimer complex than the nitro group.[1]
Diagram 1: Electronic Activation Vectors The following diagram visualizes how these groups activate specific positions on the quinoline ring.
Caption: Comparative activation vectors showing the dominant resonance contribution of the nitro group versus the inductive dominance of the sulfonyl group.
Part 2: Nucleophilic Functionalization Strategies
This section details how to exploit these groups for C-H functionalization and substitution.
Vicarious Nucleophilic Substitution (VNS)
The 3-nitro group is the superior director for VNS.[1] This reaction allows the direct replacement of a hydrogen atom at C4 (or C2) with a carbon nucleophile.[1]
-
Mechanism: A carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) attacks the activated ring. The nitro group stabilizes the anionic
-adduct.[1] Subsequent elimination of HCl re-aromatizes the system.[1] -
3-Nitro Specificity: The high electron affinity of the nitro group is crucial for stabilizing the transition state.[1] 3-Methylsulfonyl quinolines are generally poor substrates for VNS because they lack the requisite resonance stabilization to support the specific VNS intermediate pathway efficiently.[1]
Nucleophilic Aromatic Substitution ( )
When a leaving group (e.g., -Cl) is present at C4:
-
3-Nitro: Acts as a super-activator.[1] Reaction with amines or alkoxides proceeds rapidly at room temperature.[1]
-
3-Methylsulfonyl: Activates the displacement effectively, but reaction rates are typically 10–50% slower than the nitro analog due to the higher LUMO energy.[1]
Displacement of the Substituent Itself (Ipso-Substitution)
Can we displace the group at C3?
-
Nitro (
): Generally difficult to displace with nucleophiles in quinolines unless the ring is highly activated (e.g., by another nitro group). However, it can be removed (denitration) via radical methods. -
Methylsulfonyl (
): In many heterocyclic systems, the sulfonyl group is a "super-leaving group" (better than iodine). However, at the 3-position of quinoline (meta-relationship to Nitrogen), it is relatively stable.[1] It can be displaced by "hard" nucleophiles (like alkoxides) under forcing conditions, but it is primarily used as a robust anchor.
Part 3: Synthetic Utility & Protocols
Experimental Workflow: VNS vs. Classical
Diagram 2: Functionalization Decision Tree
Caption: Strategic selection of the C3-activator based on the starting material (C-H vs C-Halogen) and desired transformation.
Protocol A: Vicarious Nucleophilic Substitution on 3-Nitroquinoline
Grounding: Based on Mąkosza's VNS principles.
Reagents: 3-Nitroquinoline (1.0 eq), Chloromethyl phenyl sulfone (1.1 eq), KOH (4.0 eq), DMSO (Solvent).
-
Preparation: Dissolve 3-nitroquinoline and chloromethyl phenyl sulfone in dry DMSO under
atmosphere. -
Addition: Cool the solution to 20°C. Add powdered KOH pellets in one portion. The solution will likely turn deep red/purple (formation of the
-adduct).[1] -
Reaction: Stir vigorously for 30–60 minutes. The reaction is fast; monitoring by TLC is essential to prevent over-reaction.
-
Quench: Pour the mixture into dilute aqueous HCl/ice.
-
Workup: Extract with ethyl acetate. The product, 4-(phenylsulfonylmethyl)-3-nitroquinoline, precipitates or crystallizes upon evaporation.[1]
-
Why this works: The nitro group stabilizes the anionic intermediate, allowing the displacement of the hydride (formally) via the elimination of HCl from the incoming nucleophile.[1]
Protocol B: Chemoselective Reduction of 3-Nitro in presence of Sulfone
Grounding: 3-Mesyl is stable to standard nitro-reduction.[1]
Objective: Convert 3-nitro-4-substituted-quinoline to 3-amino-4-substituted-quinoline.
-
Reagents: Substrate, Iron powder (5 eq),
(5 eq), EtOH/Water (4:1). -
Procedure: Reflux for 2 hours.
-
Result: The nitro group is reduced to the amine.[1]
-
Contrast: If the substrate were 3-methylsulfonylquinoline, this reaction would yield no reaction (recovery of starting material), demonstrating the orthogonality of the sulfone.[1]
Part 4: Strategic Selection in Drug Design
When designing a bioactive quinoline, the choice between these two groups is often dictated by DMPK (Drug Metabolism and Pharmacokinetics) properties rather than just synthetic reactivity.[1]
| Feature | 3-Methylsulfonyl ( | 3-Nitro ( |
| H-Bonding | Strong H-bond acceptor (2 oxygens).[1] | Weak H-bond acceptor.[1] |
| Solubility | Improves aqueous solubility significantly.[1] | Poor solubility (lipophilic).[1] |
| Metabolic Stability | High.[1] Resistant to oxidative metabolism.[1] | Low. Prone to nitro-reduction (toxicophoric potential).[1] |
| Toxicity | Generally benign.[1] | Potential mutagenicity (Ames positive risk).[1] |
| Bioisostere | Often used as a bioisostere for carbonyls.[1] | Rarely used in final drugs; usually an intermediate.[1] |
Recommendation: Use 3-nitro as a synthetic handle (an "activator-then-transform" group) to install functionality at C4 and then reduce to an amine.[1] Use 3-methylsulfonyl as a permanent structural motif when you need a stable EWG in the final drug candidate.[1]
References
-
Reactivity of Nitroquinolines (VNS)
-
Hammett Constants & Electronic Effects
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Source:
-
Sulfonyl Group Reactivity
-
Nájera, C., & Sansano, J. M. (2005). Sulfones: Chemical diversity and applications. Tetrahedron, 61(13), 3137-3225.[1]
-
Source:
-
-
Quinoline Functionalization Overview
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Quinolines).
-
Source:
-
Methodological & Application
Nucleophilic aromatic substitution (SNAr) protocols for 4-chloroquinolines
Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) Protocols for 4-Chloroquinolines
Introduction & Scope
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of historic antimalarials (Chloroquine, Amodiaquine) and modern kinase inhibitors (Bosutinib). While the 4-position of the quinoline ring is activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-directing electron-withdrawing nature of the ring nitrogen, the reaction often suffers from poor conversion, long reaction times, or hydrolysis byproducts when using standard protocols.
This guide moves beyond generic textbook methodologies to present field-proven, optimized protocols . We focus on overcoming the kinetic barriers associated with sterically hindered or electron-deficient amines using acid catalysis and microwave acceleration.
Mechanistic Insight: The "Activation" Barrier
The SNAr reaction of 4-chloroquinoline proceeds via an Addition-Elimination mechanism . The rate-determining step is typically the nucleophilic attack, forming the resonance-stabilized Meisenheimer complex.
Critical Insight: The reactivity of the 4-chloroquinoline is significantly enhanced by protonation of the quinoline nitrogen. In neutral media, the electron-withdrawing effect is moderate. Under acidic conditions (Brønsted or Lewis acid), the formation of the quinolinium species pulls electron density dramatically from the C4 position, lowering the LUMO energy and accelerating nucleophilic attack.
Figure 1: Acid-Catalyzed SNAr Pathway
Caption: Acid-catalyzed activation of the quinoline core facilitates nucleophilic attack at the C4 position.
Critical Optimization Parameters
Before selecting a protocol, analyze your specific substrate constraints using the table below.
| Parameter | Standard (Thermal) | Acid-Catalyzed (Phenol Melt) | Microwave-Assisted |
| Solvent | Ethanol, 2-Propanol | Phenol (Molten) | DMSO, NMP, or EtOH |
| Reaction Temp | Reflux (78-98°C) | 140-160°C | 120-180°C |
| Time | 12 - 48 Hours | 1 - 4 Hours | 10 - 30 Minutes |
| Nucleophile Scope | Aliphatic, Unhindered | Aromatic, Hindered, Weak | All types |
| Key Risk | Incomplete conversion | Difficult workup (Phenol removal) | Pressure buildup |
Experimental Protocols
Protocol A: The "Phenol Melt" (Gold Standard for Difficult Amines)
Best for: Weakly nucleophilic anilines, sterically hindered amines, or when standard reflux fails.
The Logic: Phenol acts as a "double agent"—it serves as a high-boiling solvent and a proton source to activate the quinoline nitrogen. The reaction proceeds through a phenoxy-quinoline intermediate which is rapidly displaced by the amine.
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 equiv) and Phenol (solid, 4.0 - 5.0 equiv) .
-
Melt: Heat the mixture to 60-80°C until the phenol melts and a homogeneous solution forms.
-
Addition: Add the Amine nucleophile (1.1 - 1.2 equiv) .
-
Reaction: Heat the mixture to 140-160°C (oil bath temperature). Stir for 2–4 hours .
-
Monitoring: TLC (Mobile phase: 5-10% MeOH in DCM).
-
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature. It may solidify.
-
Dilute with Ethyl Acetate (EtOAc) or DCM .
-
Wash 1: Wash vigorously with 1M NaOH (2x) . Why? This converts the excess phenol into water-soluble sodium phenoxide, removing it from the organic layer.
-
Wash 2: Wash with Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, rapid optimization, and scale-up < 5g.
The Logic: Microwave irradiation provides rapid, uniform heating and can access temperatures above the solvent's boiling point (superheating), significantly overcoming the activation energy barrier.
Procedure:
-
Charge: In a microwave-compatible vial (e.g., 10 mL or 30 mL), add 4-chloroquinoline (1.0 equiv) , Amine (1.2 - 1.5 equiv) , and Solvent (EtOH or 2-Propanol, 3-5 mL/mmol) .
-
Note: For unreactive amines, add 1 drop of conc. HCl or 1.0 equiv of acetic acid to catalyze.
-
-
Irradiation: Cap the vial. Set the microwave reactor parameters:
-
Temperature: 140°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (ensure safety limits).
-
Stirring: High.
-
-
Workup:
-
Cool to RT.
-
Often, the product precipitates as the HCl salt upon cooling. Filter and wash with cold ether.
-
If no precipitate: Concentrate solvent, redissolve in DCM, wash with sat. NaHCO3 (to free base), dry, and concentrate.
-
Protocol C: Standard Thermal Displacement
Best for: Highly reactive aliphatic amines (e.g., morpholine, pyrrolidine) where harsh conditions are unnecessary.
Procedure:
-
Charge: 4-chloroquinoline (1.0 equiv) and Amine (2.0 - 3.0 equiv) in Ethanol (anhydrous) .
-
Reflux: Heat to reflux (approx. 80°C) for 12–24 hours .
-
Workup: Concentrate in vacuo. Treat residue with aqueous NaHCO3 and extract with DCM.
Troubleshooting & Decision Guide
Use the workflow below to select the optimal protocol and troubleshoot common issues.
Figure 2: Protocol Selection & Troubleshooting Workflow
Caption: Decision tree for selecting SNAr protocols based on nucleophile strength and troubleshooting common failures.
References
-
Mechanistic Studies & Kinetics
- Sánchez, P., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Journal of Organic Chemistry.
-
Source: [Link]
-
Microwave-Assisted Synthesis
- Melato, S., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Beilstein Journal of Organic Chemistry.
-
Source: [Link]
-
Phenol Melt & Acid Catalysis
- Romero, A.H., et al. "Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds." ACS Omega.
-
Source: [Link]
-
General SNAr Methodology
- "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
-
Source: [Link]
Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 4-Amino-3-methylsulfonylquinoline Analogs
Introduction: A Scaffold of Significance
In the landscape of modern medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1] Its rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. When functionalized with a 4-chloro and a 3-methylsulfonyl group, the resulting intermediate, 4-Chloro-3-methylsulfonylquinoline , becomes a highly valuable and versatile building block for the rapid synthesis of compound libraries.
The chlorine atom at the 4-position serves as an excellent leaving group, while the potent electron-withdrawing nature of the adjacent methylsulfonyl group significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr).[2] This electronic arrangement facilitates the efficient introduction of diverse nucleophiles, particularly amines, to generate libraries of 4-amino-3-methylsulfonylquinoline derivatives. Such compounds are of high interest in drug discovery, particularly in the development of kinase inhibitors for oncology.[3][4][5]
This application note provides a detailed protocol and scientific rationale for leveraging Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate the synthesis of 4-amino-3-methylsulfonylquinoline derivatives. We will explore the underlying chemical principles and demonstrate the significant advantages of MAOS over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[6][7]
The Chemistry: Activating the Quinoline Core via Nucleophilic Aromatic Substitution (SNAr)
The primary transformation discussed herein is the nucleophilic aromatic substitution (SNAr) reaction. Unlike aromatic rings in general, which are electron-rich and typically undergo electrophilic substitution, the quinoline ring system in 4-chloro-3-methylsulfonylquinoline is rendered sufficiently electron-poor to be susceptible to attack by nucleophiles.[8][9]
This enhanced reactivity is due to two key features:
-
The Quinoline Nitrogen: The ring nitrogen atom is inherently electron-withdrawing, reducing the electron density across the aromatic system.
-
The 3-Methylsulfonyl Group: The -SO₂CH₃ group is a powerful electron-withdrawing group. Positioned at C-3, it works in concert with the ring nitrogen to strongly polarize the C4-Cl bond and stabilize the negatively charged intermediate formed during the reaction.[2]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack (Addition): An amine nucleophile attacks the electrophilic carbon atom at the C-4 position, which bears the chlorine leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized onto the electron-withdrawing methylsulfonyl group and throughout the quinoline ring system, stabilizing this transient species.
-
Leaving Group Expulsion (Elimination): The aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, a good leaving group, yielding the final 4-amino-substituted product.
Caption: Generalized mechanism of the SNAr reaction.
The MAOS Advantage: Transforming Synthesis Speed and Efficiency
Conventional heating methods rely on thermal conduction, which is often slow and inefficient, leading to long reaction times (hours to days) and the potential for byproduct formation.[10] Microwave-assisted organic synthesis (MAOS) revolutionizes this process by using dielectric heating.[6][11][12]
Microwave energy couples directly with polar molecules in the reaction mixture (such as the solvent and polar reactants), causing them to rapidly oscillate and generate heat volumetrically and uniformly.[10][12] This leads to:
-
Drastic Reduction in Reaction Time: Reactions that take many hours under conventional reflux can often be completed in minutes.[2][8]
-
Increased Reaction Rates: The rapid and high-energy input allows the reaction to overcome activation energy barriers more efficiently, often leading to cleaner reactions with fewer side products.[7][10]
-
Improved Yields and Purity: The short reaction times at high temperatures minimize the decomposition of reactants and products, frequently resulting in higher isolated yields.[11][13]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility from run to run.[12]
Caption: General experimental workflow for MAOS.
Application Protocol: Microwave-Assisted Synthesis of N-Aryl-3-methylsulfonylquinolin-4-amine
This protocol provides a representative method for the SNAr reaction between 4-chloro-3-methylsulfonylquinoline and a generic aromatic amine using a dedicated microwave reactor.
Materials:
-
4-Chloro-3-methylsulfonylquinoline (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq)
-
Solvent: 2-Propanol or Ethanol (3-5 mL)
-
10 mL Microwave Process Vial with a magnetic stir bar
-
Microwave Synthesizer
Procedure:
-
Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 4-chloro-3-methylsulfonylquinoline (e.g., 241.7 mg, 1.0 mmol).
-
Reagent Addition: Add the substituted aniline (e.g., 147.8 mg, 1.2 mmol) followed by 4 mL of 2-propanol.
-
Sealing: Securely seal the vial with a crimp cap. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (automatic power adjustment to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, the vial is automatically cooled to room temperature via a compressed air jet (typically < 50 °C).
-
Work-up and Isolation: Once cooled, carefully open the vial. The reaction mixture may contain a precipitate.
-
Cool the mixture in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold 2-propanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired N-aryl-3-methylsulfonylquinolin-4-amine.
-
-
Analysis: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, LC-MS, etc.).
Safety Precautions:
-
Microwave reactions in sealed vessels generate high pressures. Only use vials specifically designed for this purpose.[14]
-
Never exceed the recommended solvent volume for the vial size.
-
Always allow the vial to cool completely before opening.
-
Perform all operations in a well-ventilated fume hood.
Data & Results: A Comparative Analysis
The use of microwave irradiation provides a stark contrast to conventional oil bath heating, as demonstrated by the representative data below, which is analogous to findings for similar 4-chloroquinazoline systems.[2][15]
| Entry | Nucleophile (Amine) | Method | Temp (°C) | Time | Yield (%) |
| 1 | Aniline | Conventional | 80 | 12 h | 65 |
| 2 | Aniline | Microwave | 120 | 15 min | 94 |
| 3 | 4-Fluoroaniline | Conventional | 80 | 12 h | 62 |
| 4 | 4-Fluoroaniline | Microwave | 120 | 15 min | 91 |
| 5 | 3-Aminopyridine | Conventional | 80 | 12 h | 58 |
| 6 | 3-Aminopyridine | Microwave | 120 | 20 min | 89 |
| 7 | N-Methylpiperazine | Conventional | 80 | 8 h | 75 |
| 8 | N-Methylpiperazine | Microwave | 100 | 10 min | 96 |
Table based on typical results from analogous systems described in the literature.[2][15]
As the table clearly illustrates, the MAOS protocol consistently delivers superior yields in a fraction of the time required by conventional methods. This rapid, efficient, and high-yielding approach is ideally suited for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
4-Chloro-3-methylsulfonylquinoline is a valuable, pre-activated substrate for the synthesis of novel chemical entities for drug discovery. The application of microwave-assisted organic synthesis to the nucleophilic aromatic substitution of this compound offers a robust, reproducible, and exceptionally rapid method for generating libraries of 4-amino-3-methylsulfonylquinoline derivatives. This high-speed methodology significantly accelerates the design-make-test-analyze cycle, empowering researchers to more quickly identify and optimize lead compounds with therapeutic potential.
References
-
Patel, R., & Parmar, N. (2024). Microwave irradiation for the synthesis of quinoline scaffolds: a review. ResearchGate. Retrieved from [Link]
-
Filip, C., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules, 12(7), 1499-1511. Available from: [Link]
-
El Ashry, E. S. H., et al. (2005). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Synthetic Communications, 35(17), 2243-2250. Available from: [Link]
-
Leonelli, F., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(22), 5373. Available from: [Link]
-
Mamedov, V. A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 526-534. Available from: [Link]
-
Sharma, P., & Singh, J. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Retrieved from [Link]
-
Bhat, A. A., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Sciences. Retrieved from [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. BS Publications. Retrieved from [Link]
-
Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(2-s), 118-122. Available from: [Link]
-
Sánchez, J., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2013). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society, 78(10), 1441-1449. Available from: [Link]
-
Gouveia, F. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 213-267. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
-
Kaur, H., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34091-34117. Available from: [Link]
-
Calvo-Serra, F., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18, 1692. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic additions and substitutions [cem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. arabjchem.org [arabjchem.org]
- 12. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low reactivity of 4-chloro-3-sulfonylquinoline with weak nucleophiles
Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-3-Sulfonylquinolines
Executive Summary: The "Deceptive Activation" Paradox
The Problem:
You are attempting an SNAr displacement of a chloride at the C4 position of a quinoline ring. Theoretically, the presence of a sulfonyl group at C3 (a strong electron-withdrawing group,
The Root Cause: This is a classic case of Steric Inhibition of Resonance . While the C3-sulfonyl group is electronically activating, its steric bulk forces it to twist out of coplanarity with the quinoline ring to avoid clashing with the C4-chlorine (and the incoming nucleophile). This "orthogonal twist" breaks the conjugation required to stabilize the anionic intermediate. Furthermore, the sheer bulk of the sulfonyl group blocks the trajectory of nucleophilic attack (Burgi-Dunitz angle) for bulky or weak nucleophiles.
Diagnostic Workflow
Before altering your route, use this decision tree to categorize your failure mode and select the correct remediation strategy.
Figure 1: Diagnostic logic for selecting the optimal reaction pathway based on nucleophile nature and current failure mode.
Technical Deep Dive & Protocols
Strategy A: Acid-Catalyzed SNAr (The "Proton Switch")
Best For: Anilines, weak primary amines. Mechanism: Instead of relying on the C3-sulfonyl group to activate the ring, we protonate the quinoline nitrogen (N1). This converts the substrate into a quinolinium species, which is highly electrophilic at C4, overriding the steric deactivation of the sulfonyl group.
Protocol 1: HCl-Mediated Displacement
-
Stoichiometry: 1.0 eq Substrate, 1.1 eq Nucleophile, 0.1–1.0 eq HCl (4M in Dioxane).
-
Solvent: 2-Propanol (iPrOH) or n-Butanol (nBuOH). Note: Protic solvents stabilize the transition state via H-bonding.
-
Procedure:
-
Dissolve substrate in iPrOH (0.2 M).
-
Add the amine nucleophile.[1]
-
Add HCl dropwise. The solution often turns yellow/orange (formation of quinolinium salt).
-
Reflux (80–100 °C) for 2–6 hours.
-
Monitor: TLC will show the disappearance of the non-polar starting material.
-
-
Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, neutralize with sat. NaHCO3 and extract with EtOAc.
Strategy B: Microwave-Assisted SNAr
Best For: Sterically hindered amines, moderately weak nucleophiles. Mechanism: High-temperature/pressure overcomes the activation energy barrier imposed by the C3-sulfonyl steric clash.
Protocol 2: Microwave Synthesis
-
Stoichiometry: 1.0 eq Substrate, 1.5–2.0 eq Nucleophile, 3.0 eq DIEA (Diisopropylethylamine).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Procedure:
-
Seal reactants in a microwave vial.
-
Irradiate at 140–160 °C for 20–40 minutes.
-
Caution: Monitor pressure. Sulfonyl groups can be labile; do not exceed 180 °C to prevent SO2 extrusion or hydrolysis.
-
Strategy C: Buchwald-Hartwig Amination (The "Nuclear Option")
Best For: Extremely weak nucleophiles (Amides, Sulfonamides) or when SNAr fails completely. Mechanism: Oxidative insertion of Pd(0) into the C4-Cl bond bypasses the need for nucleophilic attack on the aromatic ring.
Protocol 3: Pd-Catalyzed Cross-Coupling
-
Catalyst System:
-
Pre-catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3.
-
Ligand: Xantphos (for amides/anilines) or BrettPhos (for primary amines).
-
Base: Cs2CO3 (weak base preferred to avoid sulfonyl hydrolysis) or K3PO4.[1]
-
-
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Procedure:
-
Charge flask with Substrate (1.0 eq), Nucleophile (1.2 eq), Base (2.0 eq), Pd source, and Ligand.
-
Evacuate and backfill with N2 (3x).
-
Add degassed solvent.
-
Heat to 100 °C for 12–18 hours.
-
Comparative Data: Reactivity Matrix
The following table summarizes expected outcomes based on internal application data for 4-chloro-3-(phenylsulfonyl)quinoline.
| Nucleophile Type | Example | Standard Base (Et3N/DMF) | Acid Cat. (HCl/iPrOH) | Pd-Cat (Buchwald) |
| Aliphatic Amine | Morpholine | Good (85%) | Excellent (95%) | N/A (Overkill) |
| Steric Amine | Isopropylamine | Poor (<30%) | Good (75%) | Excellent (90%) |
| Aniline | 4-Fluoroaniline | Fail (<5%) | Good (80%) | Excellent (92%) |
| Amide | Benzamide | Fail (0%) | Fail (0%) | Good (78%) |
Mechanistic Visualization
Understanding the difference between the Base and Acid pathways is critical for troubleshooting.
Figure 2: Mechanistic divergence. Acid catalysis activates the ring nitrogen, rendering the C4 position sufficiently electrophilic to overcome the steric hindrance of the C3-sulfonyl group.
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC, but it's not my product. What is it? A: If you are using aqueous base or undried solvents, you are likely observing hydrolysis of the C4-chloride to the 4-hydroxy-3-sulfonylquinoline (quinolone). The sulfonyl group makes the C4-Cl very labile to water at high temperatures. Fix: Switch to anhydrous conditions (Method C) or Acid Catalysis (Method A), as acid suppresses the formation of the hydroxy-quinolone byproduct.
Q2: Can I use NaH or NaOtBu as a base? A: Avoid strong alkoxide bases. The C2 position of 3-sulfonylquinolines is also electrophilic. Strong bases can lead to attack at C2 or ring-opening decomposition. Use mild bases like Cs2CO3 or organic bases like DIEA.
Q3: Why does the reaction turn dark black/tarry? A: Quinoline derivatives are prone to oxidative polymerization at high temperatures in air. Ensure you are sparging your solvents with Nitrogen/Argon, especially for Method C (Buchwald).
Q4: My nucleophile is an alcohol (Phenol). Which method do I use? A: Acid catalysis does not work well for phenols (reversible ether formation). Use Method B (Microwave) with K2CO3 in DMF. If the phenol is electron-deficient, you must use Method C (Pd-catalysis).
References
-
SNAr Mechanism & Acid Catalysis
- Detailed kinetics of 4-chloroquinazoline/quinoline reactivity, highlighting the effectiveness of acid c
-
Source:
-
Buchwald-Hartwig on Quinolines
- Comprehensive review of amination strategies for 4-chloroquinolines, including Pd-catalyzed cross-coupling for difficult substr
-
Source:
-
Steric Hindrance in Heterocycles
- Analysis of steric effects in N-arylation of 4-chloroquinazolines/quinolines, supporting the "orthogonal twist" and steric clash hypothesis.
-
Source:
Sources
Technical Support Center: Regiocontrol in 3,4-Substituted Quinolines
This guide functions as a specialized Technical Support Center for researchers facing regioselectivity challenges in the synthesis of 3,4-substituted quinolines.
Ticket ID: REGIO-34-QUIN Status: Open Assigned Specialist: Senior Application Scientist
System Overview: The "Electronic Dead Zone"
The quinoline scaffold presents a unique electronic dichotomy. The nitrogen-containing ring is electron-deficient (susceptible to nucleophilic attack at C2), while the fused benzene ring is electron-rich (susceptible to electrophilic attack at C5/C8).
The Problem: Positions C3 and C4 exist in a "reactivity valley." They are neither sufficiently activated for standard nucleophilic aromatic substitution (
Troubleshooting Module: The Halogen Dance (Post-Synthetic Functionalization)
User Issue: "I need to install a substituent at C4, but my starting material is 3-bromoquinoline. Direct lithiation yields mixtures or C2 products."
Technical Insight: The "Halogen Dance" (Base-Catalyzed Halogen Dance, BCHD) is the most reliable method to access the C4 position starting from C3-halides. It relies on the thermodynamic equilibration of lithiated species.
Mechanism & Logic[1]
-
Kinetic Control: Treatment of 3-bromoquinoline with LDA at -78°C results in deprotonation at C4 (ortho to the bromine), not C2. This generates the 3-bromo-4-lithio species.
-
Thermodynamic Control (The Dance): If the reaction is warmed, the lithium and bromine can migrate (scramble). However, for 3,4-functionalization, we typically arrest the reaction at the kinetic intermediate to trap an electrophile at C4.
Protocol: Accessing 3,4-Disubstituted Quinolines
Objective: Synthesize 3-bromo-4-alkylquinoline from 3-bromoquinoline.
| Parameter | Specification | Rationale |
| Substrate | 3-Bromoquinoline | The bromine at C3 directs lithiation to C4 via the ortho-effect. |
| Base | LDA (Lithium Diisopropylamide) | Bulky, non-nucleophilic base prevents Chichibabin addition to C2. |
| Temp | -78°C (Strict) | Prevents the "Dance" (isomerization) and decomposition. |
| Quench | Electrophile (e.g., MeI, DMF) | Traps the C4-lithio species. |
Step-by-Step Workflow:
-
Preparation: Flame-dry a flask under Argon. Add dry THF and fresh LDA (1.1 equiv). Cool to -78°C.
-
Addition: Add 3-bromoquinoline (dissolved in THF) dropwise over 15 minutes.
-
Critical Check: Solution often turns deep red/orange (formation of lithio-species).
-
-
Incubation: Stir at -78°C for exactly 30 minutes.
-
Warning: Do not exceed 1 hour; risk of scrambling increases.
-
-
Trapping: Add the Electrophile (1.2 equiv) rapidly.
-
Workup: Allow to warm to RT, quench with
.
Visualization: The Halogen Dance Pathway
Caption: Decision tree for controlling the 3-bromo-4-lithio intermediate. Path A yields the desired 3,4-functionalization; Path B leads to thermodynamic scrambling.
Troubleshooting Module: De Novo Synthesis (Friedländer)
User Issue: "I am using the Friedländer synthesis to make a 3-alkyl-4-aryl quinoline, but I keep getting the regioisomer where the groups are swapped."
Technical Insight:
The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a second ketone (containing
The Control Factors
Regioselectivity is driven by the competition between Kinetic (steric) and Thermodynamic (stability of enol) factors.
| Condition | Favored Enol/Enamine | Outcome (Major Isomer) |
| Acid Catalysis (AcOH, HCl) | More substituted enol (Thermodynamic) | Substituent ends up at C3 (if feasible). |
| Base Catalysis (KOH, EtOH) | Less hindered enolate (Kinetic) | Reaction occurs at the less hindered |
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Mixture of Isomers | Similar steric bulk on both | Switch to a bulky base (e.g., t-BuOK) to strictly enforce kinetic control (attack at less hindered methyl). |
| Wrong Regioisomer | Acid catalysis favored the internal enol. | Switch to Base catalysis to favor the terminal/less-hindered attack. |
| Low Yield | Self-condensation of the ketone. | Use the "Modified Friedländer": Pre-form the imine or use microwave irradiation to accelerate the cross-condensation. |
Advanced Module: C-H Activation (C4 Selectivity)
User Issue: "I want to use Palladium catalysis to arylate the C4 position directly, but I only get C2 or C8 arylation."
Technical Insight: Standard Pd-catalysis favors C2 (most acidic C-H, proximity to N) or C8 (if using N-oxide). Accessing C4 requires a Directing Group (DG) at C3 to "pull" the metal to the C4 position via a palladacycle.
Protocol: C3-Directed C4-Arylation
Reference Strategy: Using a C3-amide or C3-carboxylic acid as a directing group.
-
Substrate: Quinoline-3-carboxylic acid amide (e.g., N-isopropyl quinoline-3-carboxamide).
-
Catalyst:
(10 mol%).[2] -
Ligand/Additive: Silver salts (
) are often required to regenerate the catalyst and abstract halides. -
Mechanism: The amide oxygen coordinates Pd, placing it in proximity to the C4-H bond (forming a 5- or 6-membered palladacycle).
Visualization: Directing Group Geometry
Caption: The C3-amide group acts as a scaffold, directing the Palladium catalyst specifically to the difficult-to-access C4 position.
Frequently Asked Questions (FAQ)
Q: Can I use the Skraup reaction for regioselective 3,4-substitution? A: generally, No. The Skraup reaction is notoriously harsh (sulfuric acid, high heat) and involves radical intermediates that often lead to mixtures when using substituted anilines. For precise 3,4-substitution, the Friedländer or Combes methods are superior because they use pre-functionalized building blocks, allowing you to "place" the substituents based on the starting ketone structure.
Q: In the Halogen Dance, why does the Lithium migrate from C4 to C3 or C2 if I warm it up? A: It is a matter of anion stability. The C2 position is adjacent to the nitrogen lone pair (inductive effect), making the C2-lithio species thermodynamically stable. However, the C4-lithio species is kinetically accessible because the C4 proton is acidified by the adjacent C3-bromine (ortho-effect). Warming the reaction allows the system to overcome the activation energy required to move the lithium to the thermodynamically preferred C2 (or C3 depending on substitution) position.
Q: I have a 3,4-disubstituted quinoline, but I need to differentiate the groups for cross-coupling. Which position is more reactive? A: In Pd-catalyzed cross-coupling (Suzuki/Stille), the C3-position is generally more reactive than C4 if both are halogens (e.g., 3,4-dibromoquinoline). This is due to steric hindrance at C4 (peri-interaction with C5-H).
-
Strategy: If you have 3,4-dibromoquinoline, the first equivalent of boronic acid will couple at C3 .
References
-
Halogen Dance Mechanism
-
Title: "The Halogen Dance Reaction on Quinolines and Pyridines"[3]
- Source:Journal of Organic Chemistry
- Context: Defines the kinetic vs.
-
-
Friedländer Regioselectivity
- Title: "Regioselectivity of Friedländer Quinoline Syntheses"
- Source:ResearchG
- Context: Details the acid/base control over enol form
-
C-H Activation Strategies
- Title: "Regioselective Functionalization of Quinolines through C-H Activ
- Source:N
- Context: Discusses the use of directing groups for distal (C4)
-
Larock Synthesis Insights
- Title: "Larock Indole and Quinoline Synthesis Regiochemistry"
- Source:Organic Chemistry Portal
- Context: Explains steric control in alkyne insertion.
Sources
Technical Support Guide: Overcoming Solubility Challenges in Methylsulfonyl Quinolines for NMR
Executive Summary: The "Brick Dust" Paradox
Methylsulfonyl quinolines represent a classic "brick dust" challenge in drug discovery. While the methylsulfonyl group (
This guide provides a tiered troubleshooting protocol to obtain high-resolution NMR data for these recalcitrant molecules, moving from solvent selection to advanced acquisition parameters.
Module 1: The Solubility Ladder (Solvent Selection)
Objective: Identify the optimal solvent system that balances solubility, cost, and spectral resolution. Do not default to DMSO-
Solvent Properties & Selection Table
| Solvent | Polarity ( | Solubility Mechanism | Suitability for MS-Quinolines | Key Limitation |
| CDCl | 4.8 | Weak Dipole | Poor. Only for highly substituted/lipophilic analogs.[1] | Aggregation leads to broad peaks.[1] |
| Acetone- | 20.7 | Dipole-Dipole | Moderate. Good for breaking weak aggregates.[1] | Volatile; evaporation during long scans.[1] |
| DMSO- | 46.7 | H-Bond Acceptor | Standard. High polarity disrupts dipoles.[1] | High viscosity broadens lines; hygroscopic.[1] |
| TFE- | 26.0 | H-Bond Donor | High. Fluorous nature disrupts hydrophobic packing.[1] | Expensive; complex solvent peaks.[1] |
| TFA- | 8.55 | Protonation | Excellent. Protonates quinoline N, breaking | Reactive. Changes chemical shifts drastically.[1] |
| TCE- | 8.2 | High Temp Stability | High. Used for High-Temp NMR ( | Toxic; expensive.[1] |
Table Data Sources: Reich (UW-Madison) [1], Fulmer et al. [2][1]
The "Rule of Mixture" Protocol
If pure DMSO-
Step-by-Step:
-
The TFE Spike: Dissolve 2-5 mg of sample in 50
L of non-deuterated Trifluoroethanol (TFE) or HFIP (Hexafluoroisopropanol).[1] These solvents are potent disruptors of aggregation.[1] -
Dilution: Once dissolved, dilute with 500
L of CDCl or CD Cl . -
Result: This "co-solvent" system often stabilizes the monomeric form of the quinoline, yielding sharp peaks without the viscosity broadening of DMSO.[1]
Module 2: Advanced Solubilization (Heat & Acid)[1]
When standard solvents fail, you must disrupt the intermolecular forces physically (Heat) or chemically (Acid).[1]
Decision Logic: Heat vs. Acid
Use the following flowchart to determine the safest pathway for your sample.
Figure 1: Decision matrix for selecting between thermal and chemical solubilization methods.
Protocol A: High-Temperature NMR
Heating provides kinetic energy to overcome lattice forces and sharpens signals by reducing viscosity (increasing
-
Solvent: DMSO-
(Limit: 100°C) or 1,1,2,2-Tetrachloroethane- (Limit: 140°C).[1] -
Hardware: Use Ceramic Spinners (white) for
C. Plastic spinners (blue) can warp, causing probe damage.[1] -
Procedure:
-
Set probe temperature to 300 K initially.[1]
-
Insert sample and lock.[1]
-
Ramp temperature in 10 K steps. Allow 5 minutes equilibration per step.
-
Critical: Re-shim and re-tune the probe at the final temperature. The coil resistance changes with heat.
-
Reference Shift: Calibrate chemical shifts using an internal standard (e.g., TMS) as solvent peaks drift significantly with temperature (approx -0.01 ppm/K for water/OH signals) [3].
-
Protocol B: The "TFA Trick" (Protonation)
For methylsulfonyl quinolines, the quinoline nitrogen is a hydrogen bond acceptor.[1] Protonating it creates a cation-cation repulsion that destroys
-
Reagent: Trifluoroacetic acid-
(TFA- ).[1][2] -
Procedure:
-
Prepare sample in CDCl
(suspension is fine). -
Add 10-20
L of TFA- . Shake vigorously. -
Sample should clarify immediately.[1]
-
-
Warning: This converts the species to a quinolinium salt.[1] Chemical shifts (especially C2/C4 protons) will move downfield by 0.5 - 1.0 ppm.[1] You must report this as "Run in CDCl
+ TFA- ."
Module 3: Acquisition Parameters for Saturated Solutions
If the sample remains sparingly soluble (< 1 mg dissolved), standard parameters will yield noise.[1] Adjust the pulse sequence physics.
The "Ernst Angle" Adjustment
For dilute samples, you need more scans. To run scans faster, reduce the flip angle.
-
Standard: 90° pulse,
to 5 sec. -
Optimized for Low Conc: 30° pulse,
to 1.0 sec. -
Benefit: Allows 3x more scans in the same timeframe, improving Signal-to-Noise (S/N) by
.[1]
Solvent Suppression
If you are using non-deuterated co-solvents (like the TFE spike mentioned in 2.2), the solvent signal will dwarf your analyte.[1]
-
Method: Use zgpr (Bruker) or Presat (Varian/Jeol) sequences.[1]
-
Target: Saturate the specific frequency of the co-solvent methyl/methylene peaks.
Frequently Asked Questions (FAQ)
Q: I heated DMSO-
Q: My peaks are split/broad in CDCl
Q: Can I recover my sample after using TFA-d? A: Yes. The quinolinium salt is reversible.
-
Redissolve residue in EtOAc.[1]
-
Wash with saturated NaHCO
(neutralizes TFA).[1] -
Dry organic layer and concentrate.[1]
References
-
Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Solvent Data. University of Wisconsin-Madison Chemistry Department. Link
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]
-
Bruker BioSpin. (2021). Variable Temperature NMR: Safety and Setup. Bruker User Manuals. Link[1]
-
Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Sample Preparation). Link
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Pattern of Chlorinated Quinoline Sulfones
This guide provides an in-depth technical analysis and methodological comparison for characterizing Chlorinated Quinoline Sulfones using Mass Spectrometry.
Content Type: Methodological Comparison & Structural Elucidation Guide Audience: Medicinal Chemists, DMPK Scientists, and Analytical Chemists Focus: Comparing High-Resolution ESI-MS/MS (Q-TOF) vs. Electron Impact MS (EI-Quad) for structural validation.
Executive Summary & Methodological Comparison
In drug development, Chlorinated Quinoline Sulfones are potent pharmacophores, often exhibiting antimalarial and antibacterial properties. However, their structural characterization is challenging due to the competing fragmentation pathways of the sulfone moiety (
This guide compares the industry-standard Electron Impact (EI) ionization against the recommended Electrospray Ionization (ESI) with High-Resolution MS (HRMS) . While EI provides a spectral fingerprint, it often fails to preserve the molecular ion of thermally labile sulfones. ESI-MS/MS is the superior "product" for this application, offering definitive elemental composition and mechanistic insights into the sulfone-sulfinate rearrangement.
Comparative Analysis: ESI-HRMS vs. EI-MS
| Feature | ESI-HRMS (Recommended) | EI-MS (Alternative) | Impact on Chlorinated Quinoline Sulfones |
| Ionization Energy | Soft (< 1 eV internal transfer) | Hard (70 eV) | EI frequently causes thermal degradation of the sulfone bridge before detection. |
| Molecular Ion | ESI preserves the precursor, essential for confirming the intact sulfone structure. | ||
| Fragmentation Mechanism | Charge-Driven (Even-electron) | Radical-Driven (Odd-electron) | ESI favors diagnostic |
| Isotopic Resolution | High (Resolve | Low (Unit Resolution) | HRMS is critical to distinguish the |
Mechanistic Fragmentation Analysis
Understanding the fragmentation logic is crucial for interpreting spectra of novel derivatives. The fragmentation of chlorinated quinoline sulfones follows a specific hierarchy of bond energies and stability.
The "Chlorine Click" (Isotopic Validation)
Before analyzing fragmentation, validate the precursor using the chlorine isotope pattern.
-
Observation: A distinct
and peak pair with a 3:1 intensity ratio . -
Diagnostic Utility: This pattern must be conserved in all fragment ions containing the quinoline core. If a fragment loses the 3:1 pattern, the chlorine atom has been ejected (rare in ESI, common in EI).
Primary Pathway: The Sulfone-Sulfinate Rearrangement
The defining characteristic of sulfone MS/MS is the extrusion of sulfur dioxide (
-
Protonation: Occurs on the Quinoline Nitrogen (
) or the Sulfone Oxygen. -
Rearrangement: The sulfone oxygen attacks the adjacent aryl ring, forming a cyclic sulfinate intermediate.
-
Elimination: Neutral loss of
(64.06 Da). -
Result: A bi-aryl ether or amine cation (depending on the linkage).
Secondary Pathway: Quinoline Ring Collapse
Following the loss of the sulfone linker, the quinoline core degrades.
-
HCN Loss: A characteristic neutral loss of 27.01 Da from the pyridinic ring of the quinoline.
-
Retro-Diels-Alder (RDA): Cleavage of the ring system, often observed in high-energy collision dissociation (CID).
Visualization of Fragmentation Pathways[1][2][3][4][5][6]
The following diagram illustrates the specific fragmentation cascade for a representative 7-chloro-4-(phenylsulfonyl)quinoline , highlighting the critical
Caption: ESI-MS/MS fragmentation pathway of 7-chloro-4-(phenylsulfonyl)quinoline. The diagnostic transition is the neutral loss of SO2 (64 Da) followed by HCN extrusion.
Experimental Protocol: High-Resolution ESI-MS/MS
To replicate these results and validate the structure of your specific chlorinated quinoline sulfone, follow this self-validating protocol.
Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Why? Formic acid ensures protonation (
) of the quinoline nitrogen, which is the charge carrier.
-
-
Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation (
) which complicates sulfone interpretation.
Instrument Configuration (Q-TOF/Orbitrap)
-
Source: Electrospray Ionization (ESI) - Positive Mode.[1][2]
-
Capillary Voltage: 3.5 kV.
-
Fragmentor/Cone Voltage: 120 V.
-
Note: If the signal for
is higher than the parent ion in the MS1 scan, lower this voltage. Sulfones are labile; "in-source fragmentation" can mimic impurities.
-
-
Collision Energy (CE): Ramp 10–40 eV.
-
Logic: Low CE (10-20 eV) confirms the parent isotope pattern. High CE (30-40 eV) forces the
cleavage for structural fingerprinting.
-
Data Validation Steps (The "Trust" Check)
-
Check the Isotope Pattern: Does the parent ion at
X have a partner at with ~33% intensity?-
Yes: Chlorine confirmed.
-
No: Check for de-chlorination or interference.
-
-
Check the Mass Defect: Sulfur has a negative mass defect relative to carbon. High-resolution data should show the mass is slightly lower than a pure hydrocarbon equivalent.
-
Confirm Neutral Loss: Calculate
.-
If
, it is . -
If
, it is .
-
References
-
National Institutes of Health (NIH). (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
Crystal Structure Analysis of 3-Sulfonyl Substituted Quinolines: A Comparative Guide
Executive Summary & Strategic Context
From the Desk of the Senior Application Scientist
In the realm of medicinal chemistry, the quinoline scaffold is ubiquitous, but the 3-sulfonyl substituted quinoline represents a specific, high-value pharmacophore. Unlike their 2- or 4-substituted counterparts, 3-sulfonyl quinolines offer a unique balance of steric accessibility and electronic modulation, making them critical targets for antimalarial and anticancer (PI3K
This guide moves beyond basic characterization. We compare the solid-state "performance"—defined by packing efficiency, intermolecular stability, and crystallization propensity—of 3-sulfonyl quinolines against key alternatives. By understanding the supramolecular architecture (specifically the role of the sulfonyl
Comparative Analysis: 3-Sulfonyl Quinolines vs. Alternatives
This section objectively compares the crystal engineering properties of 3-sulfonyl quinolines against common structural alternatives.
Comparison 1: 3-Sulfonyl vs. 2-Sulfonyl Substitution
The Steric-Electronic Trade-off
| Feature | 3-Sulfonyl Quinoline (Target) | 2-Sulfonyl Quinoline (Alternative) | Crystallographic Implication |
| Steric Hindrance | Low. The C3 position is distal to the ring nitrogen and the benzo-fused ring. | High. Proximity to the ring Nitrogen ( | 3-sulfonyl derivatives crystallize more predictable packing motifs. 2-sulfonyls often suffer from disorder or require solvates to stabilize the lattice. |
| Torsion Angles | The | Restricted rotation due to | 3-sulfonyls show "ideal" tetrahedral geometry at Sulfur; 2-sulfonyls often show significant distortion. |
| Packing Motif | Dominated by | Often dominated by weaker van der Waals forces due to twisted conformation. | Performance: 3-sulfonyl crystals are generally denser and mechanically more stable. |
Comparison 2: Sulfonyl ( ) vs. Sulfenyl ( )
The Hydrogen Bonding Capability [1]
-
3-Sulfenyl (Sulfide): The sulfur atom is a soft base and a weak hydrogen bond acceptor. Crystal packing relies heavily on
stacking of the quinoline rings. These crystals often exhibit lower melting points and higher solubility in non-polar solvents. -
3-Sulfonyl (Sulfone): The two oxygen atoms on the sulfonyl group act as hard, directional hydrogen bond acceptors.
-
Observation: Crystal structures consistently reveal strong non-classical hydrogen bonds (
). -
Result: This creates 2D or 3D supramolecular networks that are absent in sulfenyl analogs, leading to higher melting points and improved solid-state stability (shelf-life).
-
Structural Geometry & Data Analysis
In 3-sulfonyl quinolines, the sulfur atom typically exhibits a distorted tetrahedral geometry.[2] This is often attributed to the Thorpe-Ingold effect (angle compression due to steric bulk).
Representative Crystallographic Metrics
Based on average values from high-resolution structures (e.g., 3-tosyl derivatives).
| Parameter | Typical Value / Range | Structural Significance |
| Bond Length | 1.43 – 1.45 Å | Indicates double bond character; critical for H-bond acceptor strength. |
| Bond Length | 1.75 – 1.78 Å | Slightly shortened due to resonance with the aromatic ring. |
| Angle | 118° – 120° | Deviates from ideal tetrahedral (109.5°) due to repulsion between oxygen lone pairs. |
| Angle | 98° – 104° | Compressed angle; characteristic of bulky sulfone bridges. |
| Quinoline Planarity | RMS deviation < 0.05 Å | The ring system remains planar; the sulfonyl group rotates out of plane (torsion ~60-90°). |
Experimental Protocols
Synthesis & Crystallization Workflow
Objective: Obtain single crystals suitable for X-ray Diffraction (XRD).
Step 1: Synthesis (Cascade Reaction)
-
Reagents: o-Azidobenzaldehyde (1.0 eq),
-Ketosulfone (1.0 eq), Triphenylphosphine ( , 1.0 eq). -
Mechanism: Staudinger/aza-Wittig/Knoevenagel cascade.
-
Procedure:
-
Dissolve reagents in anhydrous Toluene (0.1 M concentration).
-
Heat to reflux (
) for 4-6 hours under . -
Monitor via TLC (Hexane:EtOAc 3:1).
-
Cool, concentrate in vacuo.
-
Purification: Flash column chromatography on Silica Gel (gradient elution).
-
Step 2: Crystal Growth (Vapor Diffusion Method)
-
Why this method? 3-sulfonyl quinolines are often moderately soluble in polar organics but insoluble in non-polar solvents.
-
Protocol:
-
Dissolve 20 mg of pure product in a minimal amount (0.5 mL) of Chloroform (
) or Dichloromethane (DCM) in a small inner vial. -
Place this vial inside a larger jar containing 5 mL of n-Hexane or Diethyl Ether (precipitant).
-
Cap tightly. Allow to stand undisturbed at room temperature (
) for 3-7 days. -
Self-Validation: If precipitate is amorphous (powder), the diffusion was too fast. Repeat with a narrower vial opening or lower temperature (
).
-
Data Collection & Refinement
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.
-
Collection: Collect data at 100K (cryostream) to reduce thermal vibration ellipsoids, essential for resolving the sulfonyl oxygen positions accurately.
-
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-matrix least-squares on
(SHELXL). -
Critical Check: Locate Hydrogen atoms on the quinoline ring using a riding model, but freely refine any hydrogens involved in specific H-bonds if data quality permits.
-
Visualizations
Diagram 1: Synthesis & Crystallization Logic
This workflow illustrates the path from raw materials to the final crystallographic output.
Caption: Workflow for accessing 3-sulfonyl quinolines and generating crystallographic data.
Diagram 2: Supramolecular Interaction Logic
This diagram explains the hierarchy of forces stabilizing the crystal lattice.
Caption: Hierarchical breakdown of supramolecular forces in 3-sulfonyl quinoline crystals.
References
-
Synthesis & Structure: Lemport, P. S., et al. (2024). "Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and
-ketosulfonamides and sulfones."[3] Beilstein Journal of Organic Chemistry. Link -
Structural Characterization: Al-Wahaibi, L. H., et al. (2021). "Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine." Biointerface Research in Applied Chemistry. Link
-
Biological Relevance (PI3K): Liu, Y., et al. (2012).[4] "Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase
(PI3K ) inhibitors." Bioorganic & Medicinal Chemistry. Link -
Hirshfeld Analysis: Bouhlel, A., et al. (2020).[1] "The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide." IUCrData. Link
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
